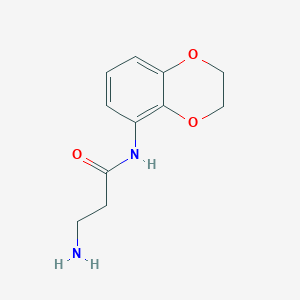![molecular formula C18H13NO3 B14513306 2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione CAS No. 63304-24-5](/img/structure/B14513306.png)
2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.
準備方法
The synthesis of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-arylaminocoumarin with phosphorous oxychloride and dimethylformamide under Vilsmeier-Haack conditions . This reaction leads to the formation of the desired benzopyranoquinoline derivative in good yield. Another approach involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone . This method offers the advantages of easily accessible starting materials, excellent yields, and a simple workup procedure.
化学反応の分析
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzopyranoquinoline derivatives . Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents onto the benzopyranoquinoline framework . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,5-Dimethyl-6H-1In medicinal chemistry, it has shown promising anticancer activity by inhibiting the growth of cancer cell lines . The compound has also demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable candidate for drug development . In addition to its biological activities, 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione has been used as a building block in the synthesis of other bioactive molecules and as a ligand in coordination chemistry .
作用機序
The mechanism of action of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways involved in its antimicrobial and anti-inflammatory activities are still under investigation.
類似化合物との比較
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be compared with other similar compounds, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrano[3,2-c]quinolones have been reported to exhibit anticancer, antibacterial, and antimalarial properties . Furo[3,2-c]quinolones, on the other hand, have shown antimicrobial, insecticidal, and antiarrhythmic activities . The unique structural features and diverse biological activities of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione make it a valuable compound for further research and development.
特性
CAS番号 |
63304-24-5 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC名 |
2,5-dimethylchromeno[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C18H13NO3/c1-10-7-8-13-12(9-10)17-15(18(21)19(13)2)16(20)11-5-3-4-6-14(11)22-17/h3-9H,1-2H3 |
InChIキー |
HKWRNRJAKCGRRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C2OC4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


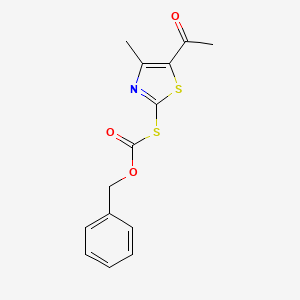
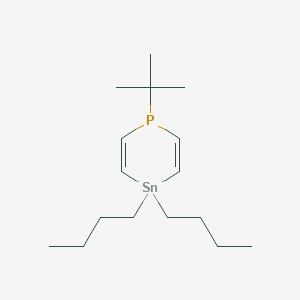

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
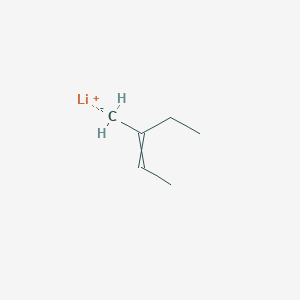


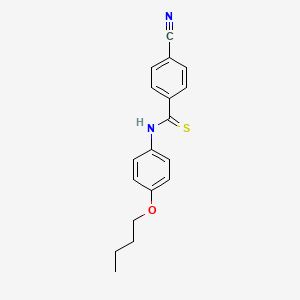

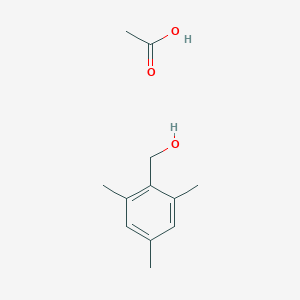

![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
